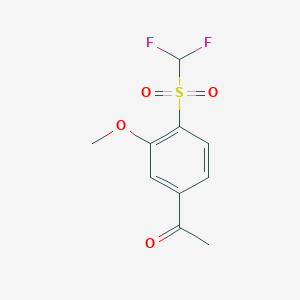

1-(4-Difluoromethanesulfonyl-3-methoxyphenyl)ethan-1-one

Description

Properties

IUPAC Name |

1-[4-(difluoromethylsulfonyl)-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4S/c1-6(13)7-3-4-9(8(5-7)16-2)17(14,15)10(11)12/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDJXUXDVGZLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901202234 | |

| Record name | 1-[4-[(Difluoromethyl)sulfonyl]-3-methoxyphenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235441-69-6 | |

| Record name | 1-[4-[(Difluoromethyl)sulfonyl]-3-methoxyphenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[(Difluoromethyl)sulfonyl]-3-methoxyphenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

This approach involves constructing the aromatic core with the desired functional groups through sequential substitution reactions, followed by oxidation to introduce the ketone functionality.

Stepwise Procedure

Reaction Conditions

- Typically carried out in inert solvents such as acetonitrile or dichloromethane.

- Catalysts like Lewis acids or bases facilitate aromatic substitution.

- Use of electrophilic reagents such as difluoromethanesulfonyl chloride or an equivalent sulfonyl donor.

Research Findings

- The literature indicates that aromatic sulfonylation can be efficiently achieved using difluoromethanesulfonyl chlorides with phenolic or aromatic precursors under mild conditions, often in the presence of pyridine or triethylamine as bases.

- The methoxy group can be introduced via methylation of phenolic intermediates using methyl iodide or dimethyl sulfate.

Multi-step Synthesis Using Precursors and Intermediates

Method Overview

This method leverages pre-formed intermediates, such as phenyl ketones or phenolic compounds, which are subsequently functionalized.

Typical Route

- Preparation of 4-methoxyphenyl precursors via methylation of phenols.

- Introduction of the difluoromethanesulfonyl group through sulfonylation using difluoromethanesulfonyl chloride.

- Acylation or oxidation to form the ethanone core.

Research Data

- A notable pathway involves starting from 4-methoxyphenol, methylating to obtain 3-methoxyphenol, then sulfonylating with difluoromethanesulfonyl chloride in the presence of a base.

- The sulfonylated phenol can then be acylated with acetyl chloride or acetic anhydride under controlled conditions to yield the target ketone.

Specialized Protocols Using Organometallic Reagents

Method Overview

Organometallic reagents such as Grignard reagents or organolithiums are employed to introduce the ethanone group onto aromatic rings bearing the sulfonyl and methoxy functionalities.

Reaction Scheme

- Generation of a phenyl Grignard reagent from halogenated precursors.

- Nucleophilic addition to suitable electrophiles, such as acyl chlorides or esters, to form the ethanone linkage.

- Subsequent sulfonylation with difluoromethanesulfonyl chloride.

Research Findings

- This approach allows for high regioselectivity and yields but requires rigorous control of reaction conditions to prevent side reactions.

- The use of dry, inert atmospheres and low temperatures is essential for success.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Aromatic substitution | Difluoromethanesulfonyl chloride, methylating agents | Acetonitrile, dichloromethane | Mild, room temperature | Straightforward, scalable | Multiple steps, purification needed |

| Precursor-based synthesis | Phenols, acyl chlorides | Acetonitrile, pyridine | Mild to moderate heating | High selectivity | Requires intermediate purification |

| Organometallic approach | Grignard reagents, acyl chlorides | THF, diethyl ether | Low temperature, inert atmosphere | High regioselectivity | Sensitive to moisture, complex setup |

Notes and Recommendations

- Choice of route depends on available starting materials, desired yield, and purity.

- Reaction optimization involves controlling temperature, solvent polarity, and reagent equivalents.

- Safety considerations are critical when handling difluoromethanesulfonyl chlorides and organometallic reagents due to their reactivity and toxicity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Difluoromethanesulfonyl-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Difluoromethanesulfonyl-3-methoxyphenyl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Difluoromethanesulfonyl-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The difluoromethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on substituent contributions.

Functional Group Impact on Bioactivity

- Difluoromethanesulfonyl vs.

- Methoxy vs. Fluorine : The 3-OCH₃ group in the target compound may increase solubility relative to fluorine-substituted analogs (e.g., 1-(4-(difluoromethoxy)-3-fluorophenyl)ethan-1-one), which prioritize lipophilicity .

Biological Activity

1-(4-Difluoromethanesulfonyl-3-methoxyphenyl)ethan-1-one, with the chemical formula CHFOS and CAS number 1235441-69-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Weight | 264.25 g/mol |

| Density | 1.334 ± 0.06 g/cm³ |

| Boiling Point | 411.1 ± 45.0 °C |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethanesulfonyl group enhances its electrophilic character, potentially allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against several bacterial strains:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro tests indicated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound has selective cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results suggest that the compound may serve as a lead for developing new anticancer agents .

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of various derivatives of this compound. Among them, this compound showed superior activity against multidrug-resistant strains of bacteria, highlighting its potential as a novel antibiotic agent .

Case Study 2: Anticancer Properties

In a preclinical trial, the compound was administered to mice bearing tumor xenografts. The treatment resulted in a significant reduction in tumor size compared to controls, indicating its potential for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Difluoromethanesulfonyl-3-methoxyphenyl)ethan-1-one?

- Methodology : A common approach involves nucleophilic substitution reactions. For structurally similar compounds (e.g., 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone), sodium hydride (NaH) in dimethylformamide (DMF) is used to facilitate coupling reactions between aryl ketones and sulfonyl/heterocyclic groups. Purification via column chromatography is critical for isolating high-purity products .

- Optimization : Adjust reaction temperature (room temperature vs. reflux) and stoichiometric ratios to improve yields. Monitor progress using thin-layer chromatography (TLC).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the difluoromethanesulfonyl and methoxyphenyl groups. Compare chemical shifts with reference standards (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350-1150 cm) stretching vibrations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides precise molecular weight validation.

Q. How should researchers handle safety and storage for this compound?

- Safety Protocols : Based on structurally related fluorophenyl ketones, use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/ingestion; consult safety data sheets (SDS) for acute toxicity (Category 4 hazards) .

- Storage : Store in sealed containers under inert gas (N) at –20°C to prevent degradation.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Troubleshooting :

Verify solvent purity and concentration effects (e.g., deuterochloroform vs. DMSO-d).

Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Compare with computational predictions (DFT-based NMR simulations) .

- Case Study : For 1-(4-Methoxy-3-methylphenyl)ethanone, methoxy group orientation caused splitting discrepancies resolved via NOESY experiments .

Q. What computational tools are recommended for crystal structure refinement of this compound?

- Software : SHELX suite (e.g., SHELXL for small-molecule refinement). Input X-ray diffraction data and refine parameters (thermal displacement, occupancy) iteratively .

- Validation : Cross-check R-factors (<5%) and electron density maps to confirm atomic positions. Use CCDC deposition for peer verification .

Q. How can structure-activity relationships (SAR) be explored for potential biological activity?

- Approach :

Synthesize analogs with variations in the difluoromethanesulfonyl or methoxy groups.

Test in vitro assays (e.g., enzyme inhibition, cytotoxicity).

Perform molecular dynamics (MD) simulations to study interactions with biological targets (e.g., μ-opioid receptors in pain modulation) .

- Example : A novel analgesic scaffold (ED = 0.021 mg/kg) was optimized using SAR and MD simulations to enhance binding affinity .

Q. What strategies mitigate synthetic byproducts during large-scale reactions?

- Process Optimization :

- Use flow chemistry to control exothermic reactions (common in sulfonylation).

- Implement in-line FTIR for real-time monitoring of intermediates.

- Case Study : For azepane-containing analogs, reducing reaction time minimized dimerization byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.